molecular formula C9H8F2O3 B13299346 3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid

3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13299346
M. Wt: 202.15 g/mol
InChI Key: FLURJCWDENSNTA-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method is the aldol condensation reaction, followed by reduction and hydrolysis steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of prostaglandins, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)propionic acid
  • 2,4-Difluorophenylboronic acid
  • 2,4-Difluorophenylacetic acid

Uniqueness

3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a difluorophenyl group and a hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8F2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)

InChI Key

FLURJCWDENSNTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(C(=O)O)O

Origin of Product

United States

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